

# Application Notes and Protocols for PF-03049423 Administration in Rodent Stroke Models

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Compound of Interest		
Compound Name:	PF-03049423 free base	
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Disclaimer: Preclinical data on the administration of PF-03049423 specifically in rodent stroke models are not publicly available. The following application notes and protocols are based on studies of other phosphodiesterase-5 (PDE-5) inhibitors with similar mechanisms of action, such as sildenafil, vardenafil, and mirodenafil, in rodent models of ischemic stroke. These protocols can serve as a starting point for designing experiments with PF-03049423.

## Introduction

PF-03049423 is a phosphodiesterase-5 (PDE-5) inhibitor.[1] In the context of ischemic stroke, PDE-5 inhibitors are investigated for their potential to enhance cerebral blood flow, promote neurogenesis, and reduce neuroinflammation, ultimately aiming to improve functional recovery. [2][3] The primary mechanism of action involves the inhibition of PDE-5, which leads to an increase in cyclic guanosine monophosphate (cGMP) levels. This elevation in cGMP can trigger downstream signaling pathways, including the nitric oxide (NO)-cGMP-protein kinase G (PKG) pathway, which is associated with neuroprotective effects.[2] Preclinical studies with various PDE-5 inhibitors have shown promising results in animal models of stroke, although clinical translation has been challenging.[4] A phase 2 clinical trial of PF-03049423 in human patients with acute ischemic stroke did not demonstrate a significant therapeutic benefit.[1]

## **Quantitative Data Summary**







The following table summarizes representative quantitative data from preclinical studies of various PDE-5 inhibitors in rodent stroke models. This data can be used as a reference for designing studies with PF-03049423.



PDE-5 Inhibitor	Rodent Model	Stroke Inductio n	Dosage	Route of Adminis tration	Timing of Adminis tration	Key Outcom es	Referen ce
Sildenafil	Rat	Middle Cerebral Artery Occlusio n (MCAO)	25 mg/day	-	-	Increase d cGMP levels, improved neurogen esis and neurologi cal functional recovery.	[5]
Vardenafi I	Mouse	MCAO (45 min)	10 mg/kg, twice daily for 14 days	Oral	Starting 3 hours after MCAO	No significan t effect on survival, functional recovery, or lesion size.	[6][7]
Mirodena fil	Rat	Transient and permane nt MCAO	0.5, 1, and 2 mg/kg per day for 9 or 28 days	Subcutan eous	Starting 24 hours after MCAO	Improved sensorim otor and cognitive recovery; decrease d degenera tive cells. No effect on infarct volume.	[5]



Tadalafil	Rodent	Ischemia	-	-	-	Attenuate d ischemia-induced short-term memory impairme nt by suppressing neuronal apoptosis .	[3]

# Experimental Protocols Rodent Stroke Model: Middle Cerebral Artery Occlusion (MCAO)

The MCAO model is a widely used method to induce focal cerebral ischemia that mimics human ischemic stroke.[8]

#### Materials:

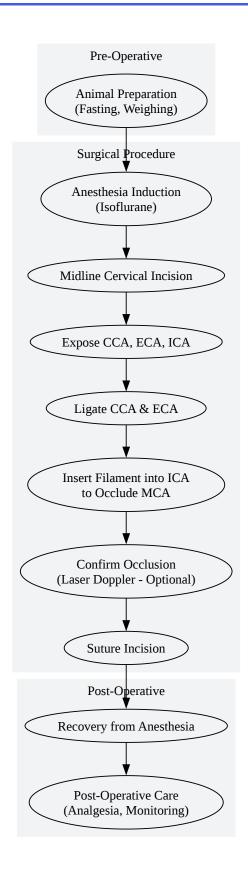
- Adult male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g)
- Anesthesia (e.g., isoflurane)
- Surgical instruments
- 4-0 monofilament nylon suture with a rounded tip
- · Heating pad to maintain body temperature
- Laser Doppler flowmeter (optional, to monitor cerebral blood flow)



#### Procedure:

- Anesthetize the rodent using isoflurane (e.g., 4% for induction, 1.5-2% for maintenance) in a mixture of oxygen and nitrous oxide.
- Maintain the animal's body temperature at 37°C using a heating pad.
- Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
- Ligate the CCA and the ECA.
- Gently insert the 4-0 monofilament nylon suture into the ICA through the ECA stump and advance it until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA). In rats, this is typically 18-20 mm from the carotid bifurcation.
- (Optional) Use a laser Doppler flowmeter to confirm a significant drop in cerebral blood flow.
- For transient MCAO, withdraw the filament after a defined period (e.g., 60 or 90 minutes) to allow for reperfusion. For permanent MCAO, the filament is left in place.
- Suture the incision and allow the animal to recover from anesthesia.
- Provide post-operative care, including analgesics and soft food.





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## **Drug Administration**

Preparation of PF-03049423 Solution:

 The formulation of PF-03049423 will depend on the route of administration and its solubility characteristics. For oral administration, it may be suspended in a vehicle such as 0.5% carboxymethylcellulose. For parenteral administration, it may be dissolved in a suitable solvent like saline or DMSO, with the final concentration of the solvent kept low to avoid toxicity.

Administration Protocol (Example based on Mirodenafil study):

- Animal Groups:
  - Sham-operated group + Vehicle
  - MCAO group + Vehicle
  - MCAO group + PF-03049423 (Low Dose)
  - MCAO group + PF-03049423 (Medium Dose)
  - MCAO group + PF-03049423 (High Dose)
- Dosage and Administration:
  - Based on analogous studies, a starting dose range for PF-03049423 could be between 1-10 mg/kg.
  - Administer the drug or vehicle subcutaneously or orally once daily for a predetermined period (e.g., 14 or 28 days), starting 24 hours after MCAO.

## **Assessment of Neurological Deficit**

Neurological function can be assessed using a battery of behavioral tests.

Modified Neurological Severity Score (mNSS): This is a composite score assessing motor, sensory, balance, and reflex functions. The score ranges from 0 (no deficit) to 18 (maximal



deficit).

#### Corner Test:

- Place the animal between two boards angled at 30 degrees.
- Record the direction the animal turns to exit the corner.
- An unimpaired animal will turn left and right equally, while an animal with a unilateral lesion will preferentially turn towards the non-impaired side.

#### Adhesive Removal Test:

- Place a small piece of adhesive tape on the paw of the forelimb contralateral to the lesion.
- Measure the time it takes for the animal to notice and remove the tape.
- · Longer removal times indicate sensory and motor deficits.

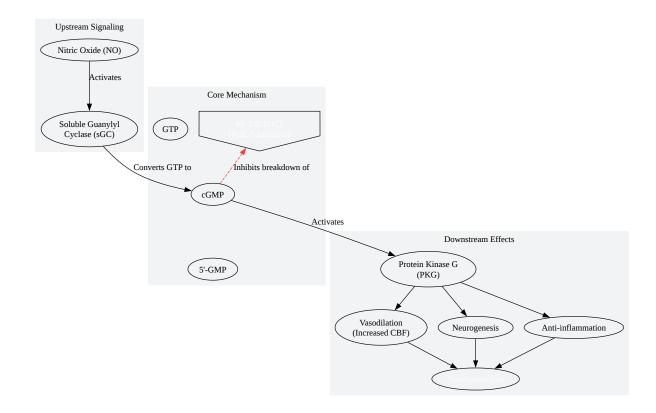
## **Histological Assessment of Infarct Volume**

2,3,5-triphenyltetrazolium chloride (TTC) Staining:

- At the end of the experiment, euthanize the animals and perfuse transcardially with saline.
- Remove the brain and slice it into 2 mm coronal sections.
- Immerse the slices in a 2% TTC solution in phosphate-buffered saline at 37°C for 30 minutes in the dark.
- Healthy tissue will stain red, while the infarcted tissue will remain white.
- Capture images of the stained sections and quantify the infarct volume using image analysis software.

# **Signaling Pathway**





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